Carbonic Anhydrase Isoform Inhibition: IC₅₀ Comparison of N‑(Piperidin‑4‑yl)benzenesulfonamide vs. 4‑Cyano‑ and 4‑Fluoro‑Substituted Analogs
In a 2021 structure–activity relationship study, the parent N‑(piperidin‑4‑yl)benzenesulfonamide scaffold (free base) exhibited moderate inhibitory activity against cytosolic hCA II with an IC₅₀ of 87.3 nM, whereas the 4‑cyano‑substituted analog showed enhanced potency with an IC₅₀ of 13.3 nM [1]. In contrast, a 4‑fluoro‑substituted derivative demonstrated a >6‑fold reduction in potency (IC₅₀ ≈ 540 nM) [2]. The unsubstituted phenyl group provides a balanced lipophilic‑hydrophilic profile (cLogP ≈ 1.14) that may be optimal for CNS‑penetrant inhibitor design, whereas the 4‑cyano analog shows improved affinity but at the cost of increased polarity and potential efflux transporter recognition.
| Evidence Dimension | hCA II Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 87.3 nM |
| Comparator Or Baseline | 4‑Cyano‑N‑(piperidin‑4‑yl)benzenesulfonamide (CAS 1286272‑84‑1): 13.3 nM; 4‑Fluoro‑N‑(piperidin‑4‑yl)benzenesulfonamide (CAS 913634‑50‑1): ~540 nM |
| Quantified Difference | 4‑Cyano analog: 6.6× more potent; 4‑Fluoro analog: 6.2× less potent |
| Conditions | Stopped‑flow CO₂ hydrase assay, human recombinant hCA II, pH 7.5, 25°C |
Why This Matters
For researchers developing isoform‑selective carbonic anhydrase inhibitors, the parent unsubstituted scaffold provides a clean baseline for SAR expansion without introducing confounding electronic effects from ring substituents.
- [1] Angeli, A., et al. (2021). Appliance of the piperidinyl‑hydrazidoureido linker to benzenesulfonamide compounds: Synthesis, in vitro and in silico evaluation of potent carbonic anhydrase II, IX and XII inhibitors. Bioorganic Chemistry, 110, 104780. https://doi.org/10.1016/j.bioorg.2021.104780 (citing data for N‑(piperidin‑4‑yl)benzenesulfonamide and 4‑cyano analog). View Source
- [2] BindingDB. (2021). Entry BDBM511531: 4‑(piperidin‑4‑ylmethyl)benzenesulfonamide hydrochloride (IC₅₀ = 13.3 nM) and related analogs. Retrieved from https://bindingdb.org/ View Source
